Batefenterol is a muscarinic antagonist and β2-adrenergic receptor (β2-AR) agonist (Kis = 1.4, 1.3, and 3.7 nM, for hM2, hM3, and hβ2-AR, respectively in a radioligand binding assay). Batefenterol exhibits potent hβ2-AR agonist activity (EC50 = 0.29 nM) with 440- and 320-fold functional selectivity over hβ1- and hβ3-ARs, respectively. Batefenterol induces smooth muscle relaxation (EC50 = 11 nM) in isolated guinea pig tracheal tissue and inhibits bronchoconstrictor response in a guinea pig bronchoprotection assay (ED50 = 6.4 µg/ml). Formulations containing batefenterol are in clinical trials to treat chronic obstructive pulmonary disease (COPD). Batefenterol, also known as GSK961081 and TD-5959, is a Muscarinic Antagonist and β2-Agonist possessing both muscarinic antagonist (MA) and β2-adrenoceptor agonist (BA) properties (MABA). GSK-961081 displayed high affinity for hM2 (Ki = 1.4 nM), hM3 muscarinic receptors (Ki = 1.3 nM) and hβ2-adrenoceptors (Ki = 3.7 nM). GSK-961081 behaved as a potent hβ2-adrenoceptor agonist (EC50 = 0.29 nM for stimulation of cAMP levels) with 440- and 320-fold functional selectivity over hβ1- and hβ3-adrenoceptors, respectively.
Related Compounds
Acetylcholine (ACh)
Compound Description: Acetylcholine is a neurotransmitter involved in various biological processes, including muscle contraction and bronchoconstriction. In the context of the provided papers, acetylcholine is used as a spasmogen to induce bronchospasm in experimental models for evaluating the bronchoprotective effects of batefenterol and other bronchodilators. []
Relevance: Acetylcholine's mechanism of action involves binding to muscarinic receptors, which batefenterol also targets as a muscarinic antagonist. Therefore, acetylcholine serves as a relevant comparator to assess the efficacy and potency of batefenterol in inhibiting acetylcholine-induced bronchoconstriction. []
Histamine
Relevance: Batefenterol exhibits dual pharmacological activity, including β2-adrenergic agonism. By inducing bronchospasm with histamine, researchers can isolate and evaluate the β2-agonist component of batefenterol's bronchoprotective effects independently of its antimuscarinic activity. []
Umeclidinium/Vilanterol (UMEC/VI)
Compound Description: Umeclidinium/vilanterol is a fixed-dose combination medication used for the treatment of chronic obstructive pulmonary disease (COPD). Umeclidinium is a long-acting muscarinic antagonist (LAMA), while vilanterol is a long-acting β2-agonist (LABA). []
Relevance: Umeclidinium/vilanterol represents a clinically established treatment for COPD and serves as an active comparator to assess the efficacy and safety of batefenterol in clinical trials. The comparison allows researchers to determine if batefenterol offers comparable or superior bronchodilation and clinical benefits compared to an existing standard of care for COPD. []
Salbutamol
Compound Description: Salbutamol, also known as albuterol, is a short-acting β2-agonist commonly used as a rescue medication for rapid relief of bronchospasm in conditions like asthma and COPD. []
Relevance: Salbutamol was utilized in a study subgroup of patients with COPD who demonstrated reversibility to salbutamol, indicating their responsiveness to β2-agonist therapy. This subgroup analysis allowed researchers to investigate whether the bronchodilatory effects of batefenterol varied based on the presence of β2-agonist responsiveness in patients with COPD. []
Salmeterol
Compound Description: Salmeterol is a long-acting β2-agonist used in the management of asthma and COPD. It provides sustained bronchodilation for an extended period. []
Relevance: In a clinical trial, batefenterol demonstrated numerically greater improvements in trough FEV1 (a measure of lung function) compared to salmeterol after 4 weeks of dosing in patients with moderate to severe COPD. This finding suggests that batefenterol may offer superior efficacy in terms of sustained bronchodilation compared to an established LABA like salmeterol. []
Fluticasone Furoate (FF)
Compound Description: Fluticasone furoate is a highly potent inhaled corticosteroid (ICS) used to reduce inflammation in the airways of individuals with asthma and COPD. []
Relevance: Fluticasone furoate is investigated in combination with batefenterol as a potential fixed-dose combination therapy for COPD. Studies evaluating the pharmacokinetic interactions between batefenterol and fluticasone furoate when administered concurrently are essential to understand if the combination alters the absorption, distribution, metabolism, or excretion of either drug, which could impact their safety and efficacy profiles. [, , ]
Vilanterol
Compound Description: Vilanterol is a long-acting β2-agonist frequently combined with inhaled corticosteroids for the treatment of COPD and asthma. []
Relevance: In a study examining the pharmacokinetics of fluticasone furoate, a fixed-dose combination of fluticasone furoate/vilanterol was included as a treatment arm to compare the systemic exposure of fluticasone furoate when administered alone or in combination with different drugs, including batefenterol. This comparison helps researchers assess if any observed pharmacokinetic interactions between batefenterol and fluticasone furoate are unique to this combination or represent a broader class effect of co-administering fluticasone furoate with other bronchodilators. []
Navafenterol
Compound Description: Navafenterol is another bifunctional muscarinic antagonist-β2-adrenoceptor agonist (MABA) under investigation for the treatment of COPD. []
Relevance: Navafenterol belongs to the same class of drugs as batefenterol and is being developed for the same indication. The inclusion of navafenterol in a machine learning analysis predicting the success of experimental COPD drugs highlights the potential of this drug class and its relevance in the context of batefenterol research. []
Compound Description: AZD8871 is an inhaled dual M3 receptor antagonist/β2-adrenoceptor agonist molecule being developed for chronic obstructive pulmonary disease. []
Relevance: AZD8871 is structurally similar to batefenterol and is being studied for the same indication (COPD). AZD8871's pharmacological profile, including long-lasting effects and a favorable safety profile, makes it relevant to batefenterol as both compounds represent potential next-generation inhaled bronchodilators. []
CHF6366
Compound Description: CHF6366 is a novel inhaled MABA compound []
Relevance: CHF6366 is structurally similar to batefenterol and is also being investigated for its bronchoprotective effects in COPD. Comparing the pharmacological profiles of CHF6366 and batefenterol provides insights into the structure-activity relationships within this drug class and helps identify compounds with potentially improved efficacy, duration of action, or safety profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Azosemide is a monosulfamyl belonging to the class of loop diuretics. Azosemide inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle. Azosemide is a sulfonamide that is benzenesulfonamide which is substituted at positions 2, 4, and 5 by chlorine, (2-thienylmethyl)amino and 1H-tetrazol-5-yl groups, respectively. It is a diuretic that has been used in the management of oedema and hypertension. It has a role as a loop diuretic. It is a member of tetrazoles, a member of monochlorobenzenes, a sulfonamide and a member of thiophenes. Azosemide, also known as diart or azosemidum, belongs to the class of organic compounds known as phenyltetrazoles and derivatives. Phenyltetrazoles and derivatives are compounds containing a phenyltetrazole skeleton, which consists of a tetrazole bound to a phenyl group. Azosemide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, azosemide is primarily located in the membrane (predicted from logP).
The unfolded protein response (UPR) maintains balance between protein synthesis and endoplasmic reticulum (ER) protein-folding by inhibiting translation to decrease global protein synthesis, increasing degradation and disposal of unfolded protein intermediates from the ER, and increasing the folding capacity of the ER by expanding its volume and increasing chaperone synthesis. Chronic ER stress leads to a defective UPR and is strongly associated with neurodegenerative diseases, cancers, and metabolic syndrome. Azoramide is a small molecule that has been shown to improve ER protein-folding ability by dose-dependently (1-25 µM) activating reporter genes whose expression is driven by the cellular UPR response element and the ER stress response element. At 1-25 µM, this compound can also stimulate the expression of multiple chaperone proteins to enhance ER chaperone capacity and induce phosphorylation of eukaryotic translation initiation factor 2α subunit (eIF2α) to reduce protein synthesis. At 150 mg/kg, azoramide exerts antidiabetic activity in both ob/ob and diet-induced obese mice, improving insulin sensitivity and glucose homeostasis, as well as protecting pancreatic β cells against ER stress. Azoramide is a small-molecule modulator of the unfolded protein response with antidiabetic activity. Azoramide mproves ER protein-folding ability and activates ER chaperone capacity to protect cells against ER stress in multiple systems. Azoramide also exhibited potent antidiabetic efficacy in two independent mouse models of obesity by improving insulin sensitivity and pancreatic β cell function. Azoramide can be potential drug candidate for type 2 diabetes.
Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992) Azobenzene is a molecule whose structure comprises two phenyl rings linked by a N=N double bond; the parent compound of the azobenzene class of compounds.